molecular formula C9H16ClN3O2S B12766904 1,3-Propanediamine, N,N-dimethyl-N'-(2-nitro-3-thienyl)-, monohydrochloride CAS No. 122777-87-1

1,3-Propanediamine, N,N-dimethyl-N'-(2-nitro-3-thienyl)-, monohydrochloride

Cat. No.: B12766904
CAS No.: 122777-87-1
M. Wt: 265.76 g/mol
InChI Key: NDTZRSWYEFNMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Propanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride: is a chemical compound with the molecular formula C8H16N4O2S·HCl. It is a derivative of 1,3-propanediamine, where one of the amine groups is substituted with a 2-nitro-3-thienyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-propanediamine and 2-nitro-3-thiophene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps such as distillation and drying to further purify the product.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in substitution reactions where the thienyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1,3-Propanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The thienyl group may also play a role in binding to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Propanediamine, N,N-dimethyl-N’-(2-nitro-4-thienyl)-, monohydrochloride
  • 1,3-Propanediamine, N,N-dimethyl-N’-(2-nitro-5-thienyl)-, monohydrochloride

Uniqueness

1,3-Propanediamine, N,N-dimethyl-N’-(2-nitro-3-thienyl)-, monohydrochloride is unique due to the specific position of the nitro group on the thienyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.

Properties

CAS No.

122777-87-1

Molecular Formula

C9H16ClN3O2S

Molecular Weight

265.76 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-nitrothiophen-3-yl)propane-1,3-diamine;hydrochloride

InChI

InChI=1S/C9H15N3O2S.ClH/c1-11(2)6-3-5-10-8-4-7-15-9(8)12(13)14;/h4,7,10H,3,5-6H2,1-2H3;1H

InChI Key

NDTZRSWYEFNMHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C(SC=C1)[N+](=O)[O-].Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.